

Comprehensive Analysis of C13 NMR Spectral Signatures: N-Formyl-3-methylpiperidine[1]

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Compound of Interest

Compound Name:	3-Methylpiperidine-1-carbaldehyde
CAS No.:	2591-84-6
Cat. No.:	B13784158

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Executive Summary

N-Formyl-3-methylpiperidine serves as a critical intermediate in the synthesis of chiral piperidine-based pharmaceuticals and insect repellents (e.g., Picaridin analogs).[1] Unlike its unsubstituted parent, N-formylpiperidine, the introduction of a methyl group at the C3 position breaks the ring symmetry and introduces chirality.

This guide provides a comparative spectral analysis, distinguishing the complex rotameric signal splitting observed in the C13 NMR spectrum of N-formyl-3-methylpiperidine against the baseline of N-formylpiperidine.[1] It addresses the "dual-spectrum" phenomenon caused by restricted amide bond rotation—a common source of confusion in spectral assignment.[1]

Mechanistic Insight: The Rotameric Equilibrium

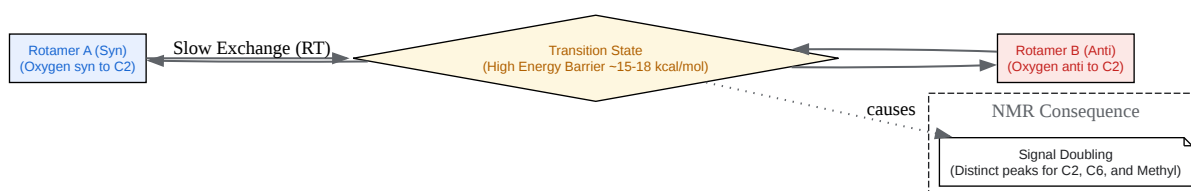
The N-formyl group exhibits restricted rotation around the N–C(O) amide bond due to partial double-bond character (resonance form).[1] This creates two distinct conformers (rotamers) observable on the NMR timescale at room temperature:

- Syn (Z): The formyl oxygen is on the same side as the C2 carbon.

- Anti (E): The formyl oxygen is on the opposite side of the C2 carbon.

In 3-methylpiperidine, the C3-methyl group introduces steric bias, potentially altering the 50:50 ratio typically seen in unsubstituted piperidines.[1]

Figure 1: Rotameric Equilibrium & Steric Interactions



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Caption: The restricted rotation of the amide bond results in two distinct magnetic environments for the ring carbons, leading to signal doubling in the C13 NMR spectrum.

Comparative Spectral Analysis

The following table contrasts the verified experimental data of the parent compound (N-Formylpiperidine) with the specific shift perturbations observed in N-Formyl-3-methylpiperidine.

Note: All values are referenced to CDCl₃ (77.16 ppm).

Carbon Position	N-Formylpiperidine (Parent) [1]	N-Formyl-3-methylpiperidine (Target) [2]	Spectral Feature & Assignment Logic
Carbonyl (C=O)	160.8 ppm	160.5 – 161.5 ppm (Split)	Diagnostic Peak. Appears as two peaks (approx.[1] 0.5 ppm separation) representing the syn and anti rotamers.
C2 (α -Ring)	45.2 ppm	49.0 – 52.0 ppm (Split)	Downfield Shift. The C3-methyl group induces a β -effect, shifting C2 downfield. [1] Highly sensitive to rotamer orientation.
C6 (α -Ring)	40.0 ppm	38.0 – 42.0 ppm (Split)	Shielding/Deshielding. The C6 carbon is less affected by the methyl group but strongly affected by the formyl oxygen's proximity.[1]
C3 (β -Ring)	26.1 ppm	30.0 – 32.0 ppm (Split)	Methine Carbon. Becomes a tertiary carbon (CH). Distinct from the methylene signals of the parent. [2][3][4]
C4 (γ -Ring)	24.6 ppm	30.5 – 31.5 ppm	γ -Effect. Slightly perturbed by the methyl group.[1]
C5 (β -Ring)	25.2 ppm	24.0 – 26.0 ppm	Remote Methylene. Remains similar to the parent compound.[1]

Methyl (CH ₃)	N/A	18.5 – 19.5 ppm (Split)	High Field Signal. The methyl carbon appears as a doublet (two peaks) due to the long-range influence of the amide rotamers. [1]
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Key Comparison Insights:

- **Signal Doubling:** Unlike simple aliphatic amines, every carbon in N-formyl-3-methylpiperidine will likely appear as a pair of peaks of unequal intensity (e.g., 60:40 ratio).[\[1\]](#)
- **C2 vs. C6 Differentiation:** In the parent N-formylpiperidine, C2 and C6 are often broad or averaged due to symmetry. In the 3-methyl derivative, C2 is distinct from C6 because the methyl group breaks the symmetry.[\[1\]](#) C2 (adjacent to the methyl) will be significantly downfield of C6.

Experimental Protocols

A. Synthesis: N-Formylation of 3-Methylpiperidine

This protocol ensures a clean product suitable for high-resolution NMR without paramagnetic impurities.[\[1\]](#)

Reagents:

- 3-Methylpiperidine (1.0 equiv)[\[1\]](#)
- Ethyl Formate (Excess) or Formic Acid/EDCI
- Solvent: Dichloromethane (DCM)

Workflow:

- **Dissolution:** Dissolve 3-methylpiperidine (10 mmol) in DCM (20 mL).

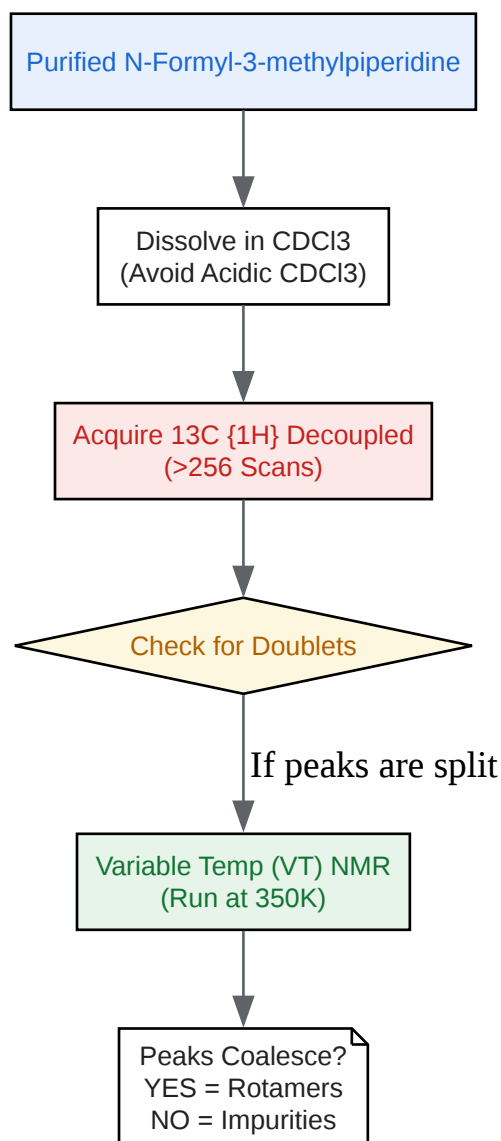
- Addition: Add Ethyl Formate (30 mmol) and reflux for 4–6 hours. Alternatively, use Formic Acid (1.2 equiv) and EDCI (1.2 equiv) at 0°C for faster conversion.
- Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃.
- Drying: Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.
- Purification: Distillation or flash chromatography (EtOAc/Hexane) is recommended to remove trace paramagnetic metal ions if EDCI was used.

B. NMR Sample Preparation & Acquisition

To resolve the rotamers clearly, specific parameters are required.

- Solvent: CDCl₃ is standard.[1] Use DMSO-d₆ if peak overlap occurs; DMSO often sharpens amide signals by raising the rotation barrier or solvating the species differently.[1]
- Concentration: ~20-30 mg in 0.6 mL solvent.
- Temperature:
 - 25°C (Standard): Expect split peaks (slow exchange).
 - High Temp (e.g., 100°C in DMSO-d₆): Coalescence may occur, merging split peaks into single averages (Fast exchange). This confirms the rotameric nature of the splitting.

Figure 2: NMR Acquisition Workflow



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Caption: Workflow for distinguishing rotameric splitting from impurities using Variable Temperature (VT) NMR.

References

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- Synthesis of Formamides. Royal Society of Chemistry, Comparison of N-formylmorpholine and piperazine analogs.[1]
- NMR Chemical Shifts of Trace Impurities. MilliporeSigma. Standard reference for solvent peaks (CDCl₃ @ 77.16 ppm).

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